molecular formula C17H22N2O4 B321248 2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid

2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B321248
M. Wt: 318.4 g/mol
InChI Key: NBYSTXJLKFMDBD-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This can be done via oxidation of an alkyl group on the cyclohexane ring.

    Attachment of the phenylcarbamoyl group: This step involves the reaction of an amine with a phenyl isocyanate to form the carbamoyl group.

    Acetylation of the amine: The final step involves the acetylation of the amine group using acetic anhydride.

Industrial Production Methods

Industrial production of

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,2R)-2-[[4-[acetyl(methyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H22N2O4/c1-11(20)19(2)13-9-7-12(8-10-13)18-16(21)14-5-3-4-6-15(14)17(22)23/h7-10,14-15H,3-6H2,1-2H3,(H,18,21)(H,22,23)/t14-,15+/m1/s1

InChI Key

NBYSTXJLKFMDBD-CABCVRRESA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Isomeric SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2C(=O)O

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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